N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with a 2-chlorophenyl group, a morpholine ring, and an ethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with morpholine to form 2-(2-chlorophenyl)-2-(morpholin-4-yl)ethanol.
Esterification: The intermediate is then subjected to esterification with ethyl chloroformate to yield the ethoxy derivative.
Amidation: Finally, the ethoxy derivative is reacted with 2-aminobenzamide under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(piperidin-4-yl)ethyl]-2-ethoxybenzamide
- N-[2-(2-chlorophenyl)-2-(pyrrolidin-4-yl)ethyl]-2-ethoxybenzamide
- N-[2-(2-chlorophenyl)-2-(azepan-4-yl)ethyl]-2-ethoxybenzamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-ethoxybenzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C21H25ClN2O3 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-2-27-20-10-6-4-8-17(20)21(25)23-15-19(24-11-13-26-14-12-24)16-7-3-5-9-18(16)22/h3-10,19H,2,11-15H2,1H3,(H,23,25) |
InChI Key |
LBUJPNDKAHVLLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=CC=C2Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.